An In-depth Technical Guide to the Chemical Properties and Applications of 2-Bromo-5-fluoro-6-methylpyridine
An In-depth Technical Guide to the Chemical Properties and Applications of 2-Bromo-5-fluoro-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-5-fluoro-6-methylpyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern provides a versatile scaffold for the synthesis of complex molecular architectures, most notably as a key intermediate in the development of potent kinase inhibitors. This technical guide provides a comprehensive overview of the known chemical and physical properties of 2-Bromo-5-fluoro-6-methylpyridine, detailed experimental protocols for its use in key chemical transformations, and an exploration of its application in the synthesis of targeted therapeutics, with a focus on the Aurora A kinase inhibitor, LY3295668.
Core Chemical Properties
2-Bromo-5-fluoro-6-methylpyridine, with the CAS Number 374633-38-2, is a crucial building block in synthetic organic chemistry.[1] Its fundamental properties are summarized below. While experimentally determined data for some properties are limited, predicted values based on computational models provide valuable insights for reaction and process design.
Table 1: Physicochemical Properties of 2-Bromo-5-fluoro-6-methylpyridine
| Property | Value | Source |
| Molecular Formula | C₆H₅BrFN | [2] |
| Molecular Weight | 190.01 g/mol | [2] |
| CAS Number | 374633-38-2 | [1] |
| Melting Point | 63-65 °C | (Predicted) |
| Boiling Point | 183.4 ± 35.0 °C at 760 mmHg | (Predicted) |
| Density | 1.592 ± 0.06 g/cm³ | (Predicted) |
| Appearance | Light yellow powder | [3] |
Table 2: Predicted Solubility Profile of 2-Bromo-5-fluoro-6-methylpyridine
| Solvent Class | Representative Solvents | Predicted Solubility |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate |
| Halogenated | Dichloromethane, Chloroform | Moderate |
| Alcohols | Methanol, Ethanol | Moderate |
| Non-polar | Hexanes, Toluene | Low |
Spectroscopic Data (Predicted)
To date, public access to experimentally derived spectroscopic data for 2-Bromo-5-fluoro-6-methylpyridine is limited. The following tables provide predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles, which can serve as a guide for characterization.[4]
Table 3: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~7.5 | d | H-3 (aromatic) |
| ~7.9 | d | H-4 (aromatic) |
| ~2.5 | s | -CH₃ |
Table 4: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~158 (d, J ≈ 250 Hz) | C-5 |
| ~148 | C-6 |
| ~142 (d, J ≈ 15 Hz) | C-2 |
| ~135 (d, J ≈ 20 Hz) | C-4 |
| ~122 (d, J ≈ 5 Hz) | C-3 |
| ~24 | -CH₃ |
Table 5: Predicted FT-IR and Mass Spectrometry Data
| Spectroscopic Method | Predicted Salient Features |
| FT-IR (KBr Pellet, cm⁻¹) | ~3100-3000 (C-H aromatic), ~2950-2850 (C-H methyl), ~1600-1450 (C=C, C=N pyridine), ~1250 (C-F), ~1100 (C-Br) |
| Mass Spec (EI) | m/z 189/191 ([M]⁺/[M+2]⁺, characteristic bromine isotope pattern), 110 ([M-Br]⁺) |
Chemical Synthesis and Reactivity
2-Bromo-5-fluoro-6-methylpyridine serves as a versatile substrate for a variety of cross-coupling and nucleophilic substitution reactions, owing to the presence of the reactive C-Br bond and the influence of the fluorine and methyl substituents on the pyridine ring.
Synthesis
A common synthetic route to 2-Bromo-5-fluoro-6-methylpyridine involves the diazotization of 2-amino-5-fluoro-6-methylpyridine in the presence of a bromide source. A representative experimental protocol is outlined below.
Experimental Protocol: Synthesis of 2-Bromo-5-fluoro-6-methylpyridine
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Diazotization: To a solution of 2-amino-5-fluoro-6-methylpyridine (1.0 eq) in 48% hydrobromic acid at 0 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.
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Sandmeyer Reaction: The resulting diazonium salt solution is then added portion-wise to a suspension of copper(I) bromide (1.2 eq) in 48% hydrobromic acid at 60 °C.
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Work-up: After the addition is complete, the reaction mixture is stirred at 60 °C for 1 hour and then cooled to room temperature. The mixture is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate.
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Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-Bromo-5-fluoro-6-methylpyridine.
Caption: Key cross-coupling reactions of 2-Bromo-5-fluoro-6-methylpyridine.
Application in Drug Discovery: Synthesis of an Aurora A Kinase Inhibitor
A significant application of 2-Bromo-5-fluoro-6-methylpyridine is in the synthesis of the potent and selective Aurora A kinase inhibitor, LY3295668. [1]Aurora A kinase is a key regulator of mitotic progression, and its overexpression is implicated in various cancers. [5]
The Aurora A Kinase Signaling Pathway
Aurora A kinase plays a critical role in the G2/M transition and mitotic spindle assembly. Its activity is tightly regulated throughout the cell cycle. Overexpression of Aurora A can lead to centrosome amplification, chromosomal instability, and ultimately, tumorigenesis. Inhibitors of Aurora A, such as LY3295668, aim to disrupt these processes in cancer cells, leading to mitotic arrest and apoptosis.
Diagram 3: Simplified Aurora A Kinase Signaling Pathway in Mitosis
Caption: The role of Aurora A kinase in mitosis and its inhibition by LY3295668.
Synthetic Utility
While the precise, step-by-step synthesis of LY3295668 from 2-Bromo-5-fluoro-6-methylpyridine is proprietary, the likely synthetic strategy involves an initial Suzuki-Miyaura coupling to introduce a complex aryl group at the 2-position, followed by further functionalization. The initial cross-coupling reaction is a critical step in building the core structure of the inhibitor.
Safety and Handling
2-Bromo-5-fluoro-6-methylpyridine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as an irritant and may cause skin, eye, and respiratory irritation. [2]All handling should be performed in a well-ventilated fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
2-Bromo-5-fluoro-6-methylpyridine is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its reactivity in key cross-coupling reactions allows for the efficient construction of complex molecules with potential therapeutic applications. The use of this compound as a key intermediate in the synthesis of the Aurora A kinase inhibitor LY3295668 highlights its importance in the development of novel cancer therapies. Further research into the experimental properties and reactivity of this compound will undoubtedly expand its utility in drug discovery and development.

